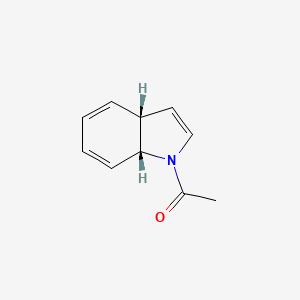

1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone

説明

1-((3aR,7aR)-3a,7a-Dihydro-1H-indol-1-yl)ethanone is a bicyclic indole derivative featuring a partially saturated indole ring system with an acetyl group at the 1-position. The 3a,7a-dihydro configuration introduces ring puckering, influencing its conformational stability and reactivity . Below, we compare its analogs based on substituent effects, synthesis strategies, and physicochemical characteristics.

特性

分子式 |

C10H11NO |

|---|---|

分子量 |

161.20 g/mol |

IUPAC名 |

1-[(3aR,7aR)-3a,7a-dihydroindol-1-yl]ethanone |

InChI |

InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-7,9-10H,1H3/t9-,10-/m1/s1 |

InChIキー |

MCKLQDOPPJNHQO-NXEZZACHSA-N |

異性体SMILES |

CC(=O)N1C=C[C@@H]2[C@H]1C=CC=C2 |

正規SMILES |

CC(=O)N1C=CC2C1C=CC=C2 |

製品の起源 |

United States |

準備方法

1-((3aR,7aR)-3a,7a-ジヒドロ-1H-インドール-1-イル)エタノンの合成は、通常、容易に入手可能な前駆体から始めて、いくつかの段階を伴います。一般的な合成経路の1つは、酸性または塩基性条件下で適切な前駆体を環化し、続いてエタノン部分を導入するための官能基の修飾を行うことを含みます。 工業生産方法は、触媒の使用や制御された温度および圧力条件など、収率と純度を最大限に高めるために最適化された反応条件を採用することがよくあります .

化学反応の分析

1-((3aR,7aR)-3a,7a-ジヒドロ-1H-インドール-1-イル)エタノンは、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、対応するケトンまたはカルボン酸に酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、エタノン部分をアルコールに変換することができます。

科学研究への応用

1-((3aR,7aR)-3a,7a-ジヒドロ-1H-インドール-1-イル)エタノンには、いくつかの科学研究への応用があります。

化学: 天然物アナログや複素環式化合物など、より複雑な有機分子の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、酵素相互作用の研究や生物学的経路の調査のためのプローブとして使用されます。

科学的研究の応用

1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.

Biology: This compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

作用機序

1-((3aR,7aR)-3a,7a-ジヒドロ-1H-インドール-1-イル)エタノンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。インドール部分は、タンパク質中の芳香族残基とπ-π相互作用を行うことができ、一方、エタノン基は活性部位の残基と水素結合を形成できます。 これらの相互作用は、標的タンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります .

類似化合物の比較

1-((3aR,7aR)-3a,7a-ジヒドロ-1H-インドール-1-イル)エタノンは、次のような他の類似化合物と比較することができます。

1-((3aR,7aR)-3a,7a-ジヒドロ-1H-インデン-1-イル)エタノン: この化合物は、同様の二環式構造を持っていますが、インドール環に存在する窒素原子がありません。

1-((3aR,7aR)-3a,7a-ジヒドロ-1H-イソインドール-1-イル)エタノン: この化合物は、窒素原子の位置が異なるイソインドール環を特徴としています。

1-((3aR,7aR)-3a,7a-ジヒドロ-1H-ベンゾフラン-1-イル)エタノン: この化合物は、インドール環ではなくベンゾフラン環を含んでいます。1-((3aR,7aR)-3a,7a-ジヒドロ-1H-インドール-1-イル)エタノンのユニークさは、そのインドール部分にあり、その部分により、化学的および生物学的特性が異なります.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key analogs and their properties are summarized in Table 1.

Table 1: Comparison of Indole-Based Ethanone Derivatives

Key Observations:

- Substituent Position and Reactivity: Electron-withdrawing groups (e.g., sulfonyl in 8c) increase melting points compared to electron-donating groups (e.g., methyl in 8b) due to enhanced intermolecular interactions .

- Spectral Signatures: The acetyl carbonyl stretch (IR ~1660 cm⁻¹) is consistent across analogs. Sulfonyl groups in 8c introduce distinct SO₂ stretches at 1382 and 1299 cm⁻¹ .

- Ring Saturation: The 3a,7a-dihydro configuration in the target compound likely reduces aromaticity compared to fully aromatic 3-acetylindole, affecting π-π stacking and solubility .

生物活性

1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its indole structure, which is known for various biological activities. Its chemical formula is and it has a molecular weight of approximately 159.21 g/mol. The specific stereochemistry at the 3A and 7a positions contributes to its unique biological profile.

Antiinflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of 1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone. A computational study indicated that derivatives of this compound exhibit inhibitory effects on the COX-2 enzyme, which is crucial in inflammation pathways. The research demonstrated that these derivatives can significantly reduce inflammation in vivo, suggesting a promising therapeutic application for inflammatory diseases .

Analgesic Effects

In vivo studies have reported that the compound exhibits analgesic properties. The mechanism appears to involve modulation of pain pathways, potentially through interaction with opioid receptors. Experimental models showed a notable decrease in pain response upon administration of the compound, indicating its potential as a non-opioid analgesic alternative .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate activity against various bacterial strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents. The mechanism of action likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated anti-inflammatory effects via COX-2 inhibition | In vivo models using rat paw edema |

| Study 2 | Showed analgesic properties with reduced pain response | Behavioral assays in mice |

| Study 3 | Exhibited antimicrobial activity against Gram-positive bacteria | Disk diffusion method |

The proposed mechanisms for the biological activities of 1-((3AR,7aR)-3a,7a-dihydro-1H-indol-1-yl)ethanone include:

- COX-2 Inhibition : By inhibiting the COX-2 enzyme, the compound reduces the production of pro-inflammatory prostaglandins.

- Opioid Receptor Modulation : Interaction with opioid receptors may alter pain perception pathways.

- Membrane Disruption : Antimicrobial effects may arise from disrupting bacterial cell membranes or inhibiting metabolic functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。